molecular formula C21H26N2O8 B554402 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate CAS No. 4666-16-4

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate

Cat. No. B554402
CAS RN: 4666-16-4
M. Wt: 434,43 g/mole
InChI Key: FWRRURPRGINXSY-HNNXBMFYSA-N
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Description

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate, also known as 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate, is a useful research compound. Its molecular formula is C21H26N2O8 and its molecular weight is 434,43 g/mole. The purity is usually 95%.
The exact mass of the compound 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Divergent Synthesis : The compound is used in divergent and solvent-dependent reactions involving 1-tert-butoxycarbonyl-1,2-diaza-1,3-dienes and enamines. These reactions facilitate the synthesis of various products such as 5,6-dihydro-4H-pyridazines, 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and 1-amino-pyrroles. Different pathways like stereospecific [4+2] cycloaddition and addition/cyclization are involved in these processes (Rossi et al., 2007).

  • Synthesis of Bioactive Analogs : The compound is integral in synthesizing novel bioactive analogs such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione. These analogs demonstrate significant antitumor activity against various cell lines, indicating their potential application in cancer research (Maftei et al., 2013).

  • Formation of Ylidene Derivatives : In the synthesis of 5-deaza-7-desmethylene analogues of tetrahydrofolic acid, the compound forms ylidene derivatives. These derivatives, after undergoing several chemical reactions, result in compounds that are substrates for enzymes like folylpolyglutamate synthetase and dihydrofolate reductase, which are crucial in folate-mediated metabolism (Rosowsky et al., 1994).

Structural and Mechanistic Insights

  • X-ray Crystallography : The compound's derivatives have been characterized using X-ray crystallography, offering insights into their molecular structure and interactions. This is crucial for understanding the compound's chemical behavior and potential applications in material science or drug design (Weber et al., 1995).

  • Spectroscopic Characterization : Spectroscopic methods, including FTIR, NMR, and mass spectrometry, have been used to characterize compounds derived from 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl). These studies provide detailed information on the chemical properties and potential reactivity of these compounds, aiding in their application in various scientific fields (Çolak et al., 2021).

  • Computational Analysis : Density Functional Theory (DFT) analyses have been conducted on derivatives of this compound, giving insights into their electronic structure and reactivity. This is vital for predicting the compound's behavior in different chemical environments (Çolak et al., 2021).

properties

IUPAC Name

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRURPRGINXSY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196897
Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
Source EPA DSSTox
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Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate

CAS RN

4666-16-4
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-[[(phenylmethoxy)carbonyl]amino]glutarate
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